Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride
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Overview
Description
Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride is a chemical compound with the molecular formula C10H12ClFN2 and a molecular weight of 214.67 g/mol . It belongs to the family of pyrimidines, which are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in the ring . Pyrimidines are found in nature in various forms, including nucleic acid constituents such as cytosine, thymine, and uracil .
Preparation Methods
The synthesis of Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride involves several steps. One common synthetic route includes the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 2-fluorophenyl-3-oxobutanoate. This intermediate is then cyclized with guanidine to yield the desired pyrimidine compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Scientific Research Applications
Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical research and development projects.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit DNA synthesis by interfering with the function of DNA polymerase, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Pyrimidine, 1,4,5,6-tetrahydro-5-(2-fluorophenyl)-, monohydrochloride can be compared with other similar compounds, such as:
- 5-(2-chlorophenyl)-1,4,5,6-tetrahydropyrimidine, hydrochloride
- 5-(2-bromophenyl)-1,4,5,6-tetrahydropyrimidine, hydrochloride
- 5-(2-methylphenyl)-1,4,5,6-tetrahydropyrimidine, hydrochloride
These compounds share a similar pyrimidine core structure but differ in the substituents attached to the phenyl ring.
Properties
CAS No. |
114703-66-1 |
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Molecular Formula |
C10H12ClFN2 |
Molecular Weight |
214.67 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1,4,5,6-tetrahydropyrimidine;hydrochloride |
InChI |
InChI=1S/C10H11FN2.ClH/c11-10-4-2-1-3-9(10)8-5-12-7-13-6-8;/h1-4,7-8H,5-6H2,(H,12,13);1H |
InChI Key |
QHNGZXOVGBHRAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN=CN1)C2=CC=CC=C2F.Cl |
Origin of Product |
United States |
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